

1,2-Dibromo-3,5-difluorobenzene physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromo-3,5-difluorobenzene

Cat. No.: B163342

[Get Quote](#)

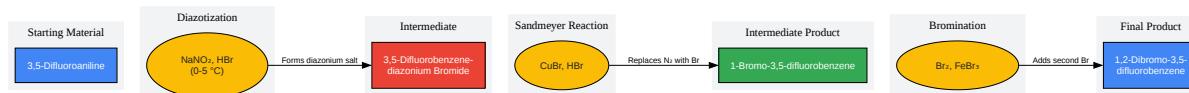
An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,2-Dibromo-3,5-difluorobenzene** (CAS No. 139215-43-3). This halogenated aromatic compound serves as a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] Its specific substitution pattern offers unique reactivity for creating complex molecular architectures.

Core Physical and Chemical Properties


The properties of **1,2-Dibromo-3,5-difluorobenzene** are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

Property	Value
CAS Number	139215-43-3[2][3]
Molecular Formula	C ₆ H ₂ Br ₂ F ₂
Molecular Weight	271.89 g/mol
Appearance	White to light yellow or dark green crystalline powder[4]
Melting Point	36.0 to 39.0 °C[4]
Purity (typical)	>98.0% (by GC)[4]
Synonyms	Benzene, 1,2-dibromo-3,5-difluoro-; 3,5-difluoroorthodibromobenzene[2]

Synthesis and Reactivity

1,2-Dibromo-3,5-difluorobenzene is typically synthesized from precursors through halogenation reactions. The bromine and fluorine substituents significantly influence the reactivity of the aromatic ring. The fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution, while the bromine atoms provide reactive sites for various cross-coupling reactions.

A plausible synthetic pathway involves the multi-step transformation starting from a more common difluoroaniline precursor. The diagram below illustrates a generalized logical workflow for synthesizing a brominated difluorobenzene, such as the Sandmeyer reaction, which is a common method for introducing bromine onto an aromatic ring via a diazonium salt intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 1,2-Dibromo-3,5-difluorobenzene | 139215-43-3 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [1,2-Dibromo-3,5-difluorobenzene physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163342#1-2-dibromo-3-5-difluorobenzene-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com